molecular formula C9H7IN2O2 B1360855 Methyl 3-iodo-1H-indazole-7-carboxylate CAS No. 944899-05-2

Methyl 3-iodo-1H-indazole-7-carboxylate

Cat. No.: B1360855
CAS No.: 944899-05-2
M. Wt: 302.07 g/mol
InChI Key: BGYFLVURLOZQLU-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indazole-7-carboxylate (CAS 944899-05-2) is a versatile iodinated indazole derivative highly valued in medicinal chemistry and drug discovery research. It serves as a crucial synthetic intermediate for the preparation of diverse indazole-based compounds through cross-coupling reactions, such as the Pd(PPh3)4-catalyzed Suzuki reaction with arylboronic acids . The iodine atom at the 3-position and the ester group at the 7-position provide reactive handles for further structural elaboration, enabling the construction of complex molecular architectures . This compound is a key building block in the exploration of novel anticancer agents. Indazole derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines, including breast cancer and colon cancer, by promoting apoptosis, disrupting cell migration and invasion, and increasing reactive oxygen species (ROS) levels . The indazole scaffold is a privileged structure in drug development and is found in several FDA-approved small molecule anticancer drugs, which underscores the research utility of this intermediate . Researchers utilize this compound to generate libraries of 3-aryl indazoles and their N-alkyl derivatives for biological evaluation, contributing to the development of potent and selective therapeutic candidates . Handling and Storage: For optimal stability, keep the compound in a dark place, sealed in dry conditions, and store at 2-8°C . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-iodo-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFLVURLOZQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646738
Record name Methyl 3-iodo-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-05-2
Record name Methyl 3-iodo-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.

    Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-iodo-1H-indazole-7-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure enhances its reactivity and binding affinity towards biological targets, making it a valuable scaffold for drug discovery.

  • Cancer Therapeutics : Research indicates that derivatives of this compound can inhibit specific cancer-related pathways. For instance, studies have shown that certain derivatives exhibit potent anti-cancer activity by targeting proteins involved in tumor progression .
  • Inflammatory Diseases : The compound is also being explored for its potential in developing treatments for inflammatory conditions, as it may modulate pathways associated with inflammation .
Application AreaDescription
Cancer TreatmentIntermediates for drugs targeting cancer pathways
Inflammatory DiseasesPotential modulators of inflammatory responses

Biological Research

In biological research, this compound is utilized to investigate various biochemical pathways and mechanisms.

  • Mechanism Studies : It aids in understanding the interactions between different biological molecules, which can lead to the identification of new therapeutic targets .
  • Cellular Pathways : Recent studies have highlighted its role in modulating apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer biology .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science.

  • Novel Materials Development : Researchers are exploring its potential in creating new materials, including polymers and coatings that leverage its chemical properties for enhanced performance .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard.

  • Quantification Methods : It is used to ensure accuracy in the detection and quantification of similar compounds within complex mixtures, thus playing an essential role in method validation .

Agrochemicals

The compound is being researched for its potential applications in agrochemicals.

  • Crop Protection : Studies are investigating its efficacy in developing new agrochemical products aimed at improving crop protection and yield, highlighting its versatility beyond pharmaceutical applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound and its derivatives:

  • Antitumor Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines with IC50 values indicating strong potency against specific targets .
  • Mechanistic Insights : Research has uncovered that these compounds can influence key signaling pathways involved in cell survival and proliferation, suggesting their utility as therapeutic agents .
  • Synthetic Applications : The compound has been used as a building block in synthetic organic chemistry, facilitating the development of more complex molecular architectures with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indazole core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP
Methyl 3-iodo-1H-indazole-7-carboxylate C₉H₇IN₂O₂ 302.07 >250 (dec.) 2.1
Methyl 3-bromo-1H-indazole-7-carboxylate C₉H₇BrN₂O₂ 259.07 230–235 1.8
Ethyl 1H-indazole-7-carboxylate C₁₀H₁₀N₂O₂ 190.20 180–185 1.5
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate C₁₀H₁₁N₃O₃ 221.21 200–205 -0.9

Biological Activity

Methyl 3-iodo-1H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C8H7IN2O2
  • Molecular Weight : 274.06 g/mol
  • CAS Number : 944899-05-2

This compound features an iodine atom at the 3-position and a carboxylate group at the 7-position, contributing to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research has demonstrated that compounds with similar structures can inhibit various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Lines : In vitro assays have shown that indazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) .
CompoundCell LineIC50 (µM)Selectivity
6oK5625.15High
6oHEK-29333.2Moderate
OtherHep-G23.32Low

The compound 6o , a derivative related to this compound, was particularly effective against K562 cells, indicating promising therapeutic applications .

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in apoptosis pathways, such as Bcl-2 and Bax .
  • Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its antiproliferative effects .
  • Enzyme Inhibition : The presence of iodine can influence the compound's binding affinity to specific enzymes or receptors, potentially altering critical biological pathways involved in tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, this compound and its derivatives have been investigated for antimicrobial activities. Preliminary research indicates potential effectiveness against various bacterial strains, although detailed studies are still required to fully elucidate these effects .

Study on Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several indazole derivatives, including this compound. The results indicated that certain modifications to the indazole structure could enhance cytotoxicity against specific cancer cell lines while maintaining selectivity for normal cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of indazole derivatives has revealed that modifications at various positions can significantly impact biological activity. For instance:

  • The introduction of different substituents at the 1 or 5 positions can enhance binding to target proteins or improve solubility.

This understanding aids in designing more effective derivatives with improved pharmacological profiles.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-iodo-1H-indazole-7-carboxylate?

  • Methodological Answer : The synthesis typically involves two key steps: (1) esterification of the carboxyl group and (2) iodination at the 3-position. For esterification, a common approach is acid-catalyzed reaction of the parent carboxylic acid with methanol. For example, refluxing 1H-indazole-7-carboxylic acid with methanol and concentrated H₂SO₄ (as a catalyst) under anhydrous conditions can yield the methyl ester . The iodination step may require electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) or directed metalation strategies. Evidence from analogous iodination reactions suggests the use of triflic acid (TfOH) and meta-chloroperbenzoic acid (mCPBA) in dichloromethane at elevated temperatures .

Q. How can researchers monitor the progress of this compound synthesis reactions?

  • Methodological Answer : Thin-layer chromatography (TLC) is widely used to track reaction progress. For example, in esterification reactions, TLC with silica gel plates and a mobile phase (e.g., ethyl acetate/hexane mixtures) can distinguish starting materials from products . Infrared (IR) spectroscopy is also critical for confirming ester formation (C=O stretch at ~1700 cm⁻¹) and iodine incorporation (C–I stretch at ~500 cm⁻¹). UV-Vis spectroscopy (e.g., λmax ~297 nm for indazole derivatives) can further verify electronic transitions .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from methanol or ethanol is a standard method for purifying methyl esters of indazole derivatives, as demonstrated in similar syntheses . For complex mixtures, column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) can resolve impurities. High-performance liquid chromatography (HPLC) with a C18 column may be employed for high-purity isolates.

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100 K) to minimize thermal motion. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key parameters include:
  • Refinement : Anisotropic displacement parameters for non-hydrogen atoms.
  • Hydrogen bonding : Analysis of intermolecular interactions (e.g., C–H⋯O or N–H⋯I) using programs like WinGX/ORTEP .
    For example, analogous indazole derivatives exhibit chain formation along the crystallographic axis via hydrogen bonds, which can be visualized using Mercury or Olex2 .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model electronic structure and reactivity. The Colle-Salvetti correlation-energy formula, implemented in programs like Gaussian or ORCA, allows analysis of:
  • Electron density : Mapping electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Reaction mechanisms : Transition-state optimization for iodination or esterification pathways .
    For iodine-containing compounds, relativistic effects may be incorporated using pseudopotentials to improve accuracy.

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or solvent effects. Strategies include:
  • Repurification : Re-crystallization or column chromatography to isolate pure product .
  • Solvent screening : Testing multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR to resolve splitting patterns.
  • Advanced techniques : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What strategies optimize the introduction of iodine at the 3-position of the indazole ring?

  • Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA or Grignard reagents) can regioselectively activate the 3-position. Subsequent treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces the iodine atom. Evidence from iodazinium salt synthesis shows that mCPBA and TfOH enhance electrophilic iodination efficiency . Reaction monitoring via LC-MS is recommended to avoid over-iodination.

Q. How does the iodo substituent influence intermolecular interactions in the crystal lattice?

  • Methodological Answer : The heavy iodine atom contributes to distinct packing motifs. SCXRD analysis of similar compounds reveals:
  • Halogen bonding : I⋯O/N interactions (3.0–3.5 Å) that stabilize the lattice.
  • Hydrophobic effects : The iodophenyl group may induce π-stacking or van der Waals contacts .
    SHELXL refinement can quantify thermal motion and disorder, while Hirshfeld surface analysis (CrystalExplorer) visualizes interaction fingerprints .

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